

# Cresomycin: A Technical Guide to a Novel Ribosome-Targeting Antibiotic Overcoming Multidrug Resistance

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#### **Abstract**

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the development of novel therapeutics capable of circumventing established resistance mechanisms. **Cresomycin**, a fully synthetic bridged macrobicyclic oxepanoprolinamide antibiotic, has emerged as a promising candidate with potent activity against a broad spectrum of multidrug-resistant (MDR) Gram-positive and Gram-negative bacteria.[1][2][3] Developed by researchers at Harvard University, **Cresomycin** is rationally designed to be "pre-organized" for enhanced binding to the bacterial ribosome, its primary molecular target.[1][4] This pre-configuration allows it to overcome common resistance mechanisms, such as ribosomal RNA methylation, that render many existing antibiotics ineffective.[5][6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical development of **Cresomycin**, including detailed experimental protocols and quantitative efficacy data.

#### Introduction

The relentless evolution of antibiotic resistance in pathogenic bacteria is a critical global health crisis, projected to cause 10 million deaths annually by 2050 if left unaddressed.[5] Many clinically important antibiotics, including lincosamides, macrolides, and streptogramins, function



by binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis.[7] However, bacteria have developed sophisticated resistance mechanisms, most notably the enzymatic methylation of ribosomal RNA (rRNA) by erythromycin-resistance rRNA methylase (Erm) and chloramphenicol-florfenicol resistance (Cfr) methyltransferase.[5][6] These modifications sterically hinder antibiotic binding, leading to high-level resistance.

**Cresomycin** was developed as a direct response to this challenge.[1][2] It belongs to a class of synthetic antibiotics inspired by the lincosamide clindamycin and the more recent synthetic analogue, iboxamycin.[4][8] Through a sophisticated "component-based synthesis" approach, the Myers research group at Harvard University engineered **Cresomycin** with a rigidified, preorganized conformation that mirrors its ribosome-bound state.[1][4] This structural innovation results in a stronger and more stable interaction with the ribosome, enabling it to effectively inhibit protein synthesis even in the presence of resistance-conferring modifications.[5][6]

# Mechanism of Action: Pre-organized for Ribosomal Binding

**Cresomycin**'s primary mechanism of action is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2] Unlike many other antibiotics that adopt their binding conformation upon interaction with the ribosome, **Cresomycin** is synthesized in a conformation that is already optimized for this interaction.[4] This "pre-organization" is achieved through the introduction of a 10-membered ring that rigidifies the molecule's structure.[9]

This enhanced binding affinity allows **Cresomycin** to overcome the two major forms of ribosome-mediated resistance:

- Erm-mediated resistance: Erm methyltransferases add a methyl group to adenine A2058 in the 23S rRNA, a key binding site for many antibiotics. This modification creates steric hindrance that prevents these antibiotics from binding effectively. **Cresomycin**'s rigid structure allows it to accommodate this modification and maintain its binding affinity.[5][10]
- Cfr-mediated resistance: The Cfr methyltransferase modifies adenine A2503 in the 23S rRNA. This modification also confers broad-spectrum resistance to several classes of antibiotics. Cresomycin's unique binding mode allows it to overcome the challenge posed by this modification as well.[5][6]



The following diagram illustrates the mechanism of action of **Cresomycin** in overcoming ribosomal resistance.

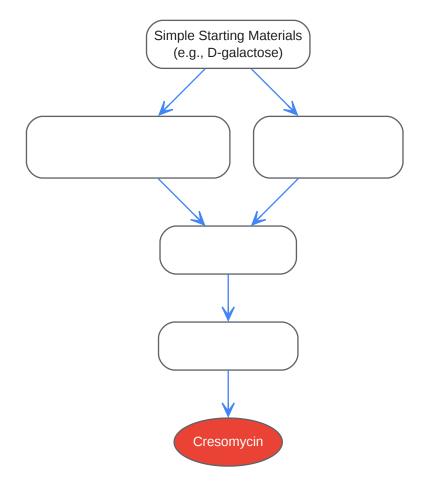
Caption: Mechanism of **Cresomycin** action and resistance circumvention.

#### **Chemical Synthesis**

Cresomycin is a fully synthetic molecule, a key advantage that allows for greater structural modification compared to semi-synthetic antibiotics.[4] The synthesis is complex, involving a "component-based" strategy where large, intricate molecular fragments are synthesized separately and then brought together in the final stages.[1] A scalable synthesis of the northern macrobicyclic thiolincosamine fragment of Cresomycin has been reported, highlighting a key diastereoselective addition of a putative allenylzinc nucleophile to a common Ellman sulfinimine intermediate.[11] The synthesis starts from D-galactose and involves numerous chemical modifications to achieve the final, rigidified structure of Cresomycin.

The following diagram provides a high-level overview of the component-based synthesis workflow.





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Caption: High-level workflow of Cresomycin's component-based synthesis.

#### **In Vitro Efficacy**

**Cresomycin** has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including strains with well-characterized resistance mechanisms. [5][10]

#### **Minimum Inhibitory Concentrations (MICs)**

The following tables summarize the MIC90 values of **Cresomycin** (CRM) compared to its precursor, iboxamycin (IBX), against various bacterial isolates.

Table 1: In Vitro Activity of Cresomycin against Gram-Positive Bacteria



Bacterial Species	Resistance Mechanism	CRM MIC90 (µg/mL)	IBX MIC90 (μg/mL)
Staphylococcus aureus	Cfr-expressing	2	8
Streptococcus spp.	-	0.06	0.25
Enterococcus spp.	-	0.25	2
Clostridioides difficile	-	0.125	16
Ocular MRSA isolates	erm-harboring	0.5	2

Data compiled from multiple sources.[5][10]

Table 2: In Vitro Activity of Cresomycin against Gram-Negative Bacteria

Bacterial Species	Resistance Mechanism	CRM MIC90 (μg/mL)	IBX MIC90 (μg/mL)
Escherichia coli	Carbapenem-resistant	2	16
Klebsiella pneumoniae	Carbapenem-resistant	8	32
Acinetobacter baumannii	Carbapenem-resistant	8	32
Neisseria gonorrhoeae	-	0.125	0.5

Data compiled from a referenced source.[5]

### Cytotoxicity

In vitro safety experiments have indicated that **Cresomycin** exhibits low cytotoxicity against human cell lines.[9]

### **In Vivo Efficacy**



**Cresomycin** has shown significant efficacy in murine models of bacterial infection, demonstrating its potential for in vivo applications.[5][12]

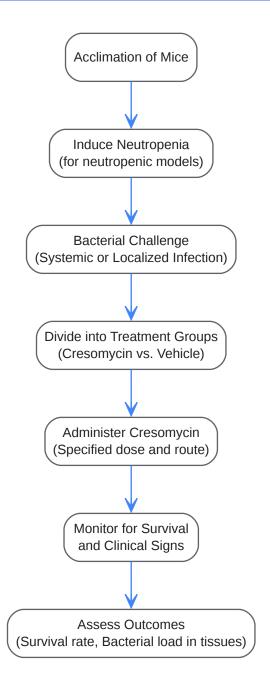
Table 3: Summary of In Vivo Efficacy Studies of Cresomycin in Mouse Models

Infection Model	Bacterial Strain	Treatment	Outcome
Systemic Infection (Sepsis)	S. aureus (Cfr- expressing)	25 mg/kg s.c., q.i.d. for 1 day	100% survival (10/10 mice) vs. 10% survival in vehicle group
Neutropenic Thigh Infection	S. aureus (Cfr- expressing)	Intraperitoneal administration	-4.6 log10 CFU reduction vs. untreated
Neutropenic Thigh Infection	S. aureus (ermA- expressing)	Intraperitoneal administration	-2.2 log10 CFU reduction vs. untreated
Neutropenic Thigh Infection	E. coli (Carbapenem-resistant)	Intraperitoneal administration	-2.6 log10 CFU reduction vs. untreated
Neutropenic Thigh Infection	P. aeruginosa (Carbapenem- resistant)	Intraperitoneal administration	-2.7 log10 CFU reduction vs. untreated

Data compiled from multiple sources.[5][12]

The following diagram illustrates the general workflow of the in vivo efficacy studies.





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Caption: General workflow for in vivo efficacy testing of **Cresomycin**.

#### **Experimental Protocols**

This section provides an overview of the key experimental methodologies used in the discovery and development of **Cresomycin**.

#### **Minimum Inhibitory Concentration (MIC) Assay**



- Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
- Protocol Overview:
  - A two-fold serial dilution of Cresomycin is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
  - Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10<sup>5</sup> CFU/mL).
  - The plates are incubated at 37°C for 18-24 hours.
  - The MIC is determined as the lowest concentration of Cresomycin at which no visible bacterial growth is observed.

#### **Ribosome Binding Assay**

- Principle: A competitive binding assay is used to determine the affinity of Cresomycin for the bacterial ribosome. This often involves the displacement of a radiolabeled antibiotic that is known to bind to the same site.
- Protocol Overview:
  - Bacterial 70S ribosomes are isolated and purified.
  - A constant concentration of a radiolabeled ligand (e.g., [3H]-erythromycin) is incubated with the ribosomes.
  - Increasing concentrations of unlabeled Cresomycin are added to compete for binding to the ribosome.
  - The amount of bound radiolabeled ligand is measured after separation of ribosome-ligand complexes from the unbound ligand (e.g., by filtration).
  - The IC50 (the concentration of Cresomycin that displaces 50% of the radiolabeled ligand)
     is calculated to determine the binding affinity.



#### **Murine Sepsis Model**

- Principle: This model evaluates the efficacy of an antibiotic in treating a systemic bacterial infection that mimics human sepsis.
- Protocol Overview:
  - Mice are infected intraperitoneally with a lethal dose of a pathogenic bacterial strain (e.g., methicillin-resistant S. aureus).
  - At a specified time post-infection, treatment is initiated with Cresomycin or a vehicle control, administered via a clinically relevant route (e.g., subcutaneous injection).
  - Mice are monitored for a defined period (e.g., 7 days) for survival and clinical signs of illness.
  - Survival curves are generated and statistically analyzed to determine the efficacy of the treatment.

#### **Murine Neutropenic Thigh Infection Model**

- Principle: This localized infection model is used to assess the bactericidal or bacteriostatic activity of an antibiotic in vivo, particularly in immunocompromised hosts.
- Protocol Overview:
  - Mice are rendered neutropenic by treatment with cyclophosphamide.[13][14][15]
  - A standardized inoculum of the test bacterium is injected into the thigh muscle.[13][14][15]
  - Treatment with Cresomycin or a vehicle control is initiated at a set time after infection.[13]
     [14][15]
  - After a defined treatment period (e.g., 24 hours), the mice are euthanized, and the thigh
    muscles are aseptically removed and homogenized.[13][14][15]
  - The number of viable bacteria (colony-forming units, CFUs) in the thigh homogenate is determined by plating serial dilutions on appropriate agar media.[13][14][15]



 The reduction in bacterial load in the treated group is compared to the control group to determine the in vivo antimicrobial activity.[13][14][15]

#### **Future Directions**

Cresomycin represents a significant advancement in the fight against antimicrobial resistance. Its novel, pre-organized structure and potent activity against a wide range of MDR pathogens make it a promising candidate for further development.[1][2] The Myers research group has received a \$1.2 million grant from CARB-X to advance Cresomycin and other related compounds through preclinical profiling, including studies on oral bioavailability, toxicology, and stability.[1][8] While it is not yet known if Cresomycin will be safe and effective in humans, the preclinical data generated to date are highly encouraging and pave the way for future clinical investigation.[1][8]

#### Conclusion

**Cresomycin** is a testament to the power of rational, structure-based drug design in overcoming the challenges of antimicrobial resistance. Its unique mechanism of action, centered on a preorganized molecular architecture for enhanced ribosomal binding, allows it to effectively inhibit a broad spectrum of clinically important bacterial pathogens, including those resistant to current therapies. The comprehensive in vitro and in vivo data presented in this technical guide underscore the potential of **Cresomycin** as a next-generation antibiotic. Continued research and development are crucial to translate this promising preclinical candidate into a clinically effective therapeutic to combat the growing threat of multidrug-resistant infections.

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